Ambuphylline

Description

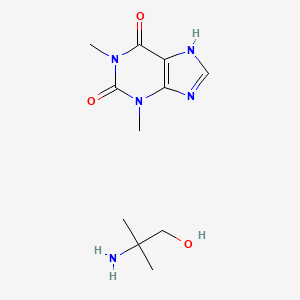

structure

Properties

IUPAC Name |

2-amino-2-methylpropan-1-ol;1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3,(H,8,9);6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIRRUDMPNNSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204880 | |

| Record name | Ambuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5634-34-4 | |

| Record name | Ambuphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambuphylline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, compound with 2-amino-2-methylpropan-1-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBUPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOU5V0B772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ambuphylline's Mechanism of Action in Bronchial Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuphylline, a complex of theophylline and ethylenediamine, is a bronchodilator primarily used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic effects of this compound are mediated by its active component, theophylline, a methylxanthine that exerts its influence on bronchial smooth muscle through a multi-faceted mechanism. This technical guide provides a detailed exploration of the core mechanisms of action of this compound, focusing on its molecular interactions within bronchial smooth muscle cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this well-established therapeutic agent.

Core Mechanisms of Action

The bronchodilatory and anti-inflammatory effects of theophylline, the active component of this compound, in bronchial smooth muscle are primarily attributed to three key molecular mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits various PDE isoenzymes, with a notable impact on PDE3 and PDE4 in airway smooth muscle cells.[1][2] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3]

-

Adenosine Receptor Antagonism: Theophylline acts as a competitive antagonist at A1 and A2 adenosine receptors.[3] By blocking these receptors, theophylline prevents adenosine-induced bronchoconstriction, a physiological response mediated by the release of histamine and leukotrienes from mast cells.[1]

-

Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline has been shown to possess anti-inflammatory properties by activating histone deacetylases (HDACs). This action leads to the suppression of inflammatory gene expression in the airways.

These mechanisms collectively contribute to the relaxation of bronchial smooth muscle, alleviation of airway obstruction, and modulation of the inflammatory response.

Quantitative Data on Theophylline's Activity

The following table summarizes key quantitative data related to the therapeutic actions of theophylline. It is important to note that some of these values are from general studies and may not be specific to bronchial smooth muscle tissue.

| Parameter | Target | Value | Species/Cell Line | Reference |

| IC50 | Phosphodiesterase (PDE) | 0.12 mM (for Aminophylline) | Not Specified | N/A |

| EC50 | Relaxation of tracheal smooth muscle | > 1 µM | Porcine | |

| Ki | Adenosine A1 Receptor | ~20 µM | Bovine Brain | |

| Ki | Adenosine A2B Receptor | Not Specified | Human Mast Cells | |

| Concentration for HDAC activation | HDAC | 10 µM | Human Alveolar Macrophages |

Signaling Pathways

The intricate interplay of theophylline with intracellular signaling cascades is crucial to its therapeutic effect. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by theophylline in bronchial smooth muscle cells.

Phosphodiesterase Inhibition Pathway

This pathway illustrates how theophylline-mediated PDE inhibition leads to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA), ultimately resulting in smooth muscle relaxation.

Adenosine Receptor Antagonism Pathway

This diagram depicts how theophylline blocks adenosine receptors, thereby preventing the bronchoconstrictive effects of adenosine.

Histone Deacetylase (HDAC) Activation Pathway

This pathway illustrates the anti-inflammatory mechanism of theophylline through the activation of HDACs, leading to the suppression of inflammatory gene transcription.

Interaction with Beta-2 Adrenergic Signaling

Theophylline's mechanism of action is also interconnected with the beta-2 adrenergic signaling pathway, a primary target for bronchodilator therapy. Research suggests that theophylline can enhance the therapeutic effects of beta-2 agonists. Studies have shown that therapy with theophylline can increase the density of beta-2 adrenoceptors and partially prevent their agonist-induced down-regulation. This interaction is a critical consideration in combination therapies for obstructive airway diseases.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the investigation of theophylline's mechanism of action. These are not exhaustive, step-by-step protocols but rather a guide to the experimental approaches employed.

Phosphodiesterase (PDE) Inhibition Assay

-

Objective: To determine the inhibitory effect of theophylline on PDE activity.

-

Methodology: A common method is a fluorescence-based or luminescence-based assay.

-

Enzyme Preparation: Purified PDE isoenzymes (e.g., PDE3, PDE4) are used.

-

Substrate: A fluorescently labeled or non-labeled cAMP or cGMP substrate is utilized.

-

Reaction: The PDE enzyme, substrate, and varying concentrations of theophylline are incubated together.

-

Detection: The amount of hydrolyzed substrate is quantified. In fluorescent assays, this may involve a secondary enzymatic reaction that produces a fluorescent product. In luminescent assays, the remaining cAMP/cGMP can be converted to ATP, and the light output is measured.

-

Data Analysis: The concentration of theophylline that inhibits 50% of the PDE activity (IC50) is calculated.

-

Adenosine Receptor Binding Assay

-

Objective: To determine the affinity of theophylline for adenosine receptors.

-

Methodology: A competitive radioligand binding assay is typically employed.

-

Membrane Preparation: Cell membranes expressing the adenosine receptor of interest (e.g., from bovine brain or transfected cell lines) are isolated.

-

Radioligand: A radiolabeled ligand with high affinity for the adenosine receptor (e.g., [3H]CHA for A1 receptors) is used.

-

Competition: The membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled theophylline.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki) of theophylline, which reflects its binding affinity.

-

Histone Deacetylase (HDAC) Activity Assay

-

Objective: To measure the effect of theophylline on HDAC activity.

-

Methodology: Fluorometric or colorimetric assays are commercially available and widely used.

-

Nuclear Extract Preparation: Nuclear extracts containing HDACs are isolated from relevant cells (e.g., alveolar macrophages).

-

Substrate: A specific HDAC substrate, often a short peptide with an acetylated lysine residue coupled to a fluorophore or chromophore, is used.

-

Reaction: The nuclear extract is incubated with the substrate in the presence or absence of theophylline.

-

Development: A developing solution is added that cleaves the deacetylated substrate, releasing the fluorophore or chromophore.

-

Measurement: The fluorescence or absorbance is measured using a microplate reader.

-

Data Analysis: The change in HDAC activity in the presence of theophylline is quantified.

-

References

The Pharmacological Profile of Ambuphylline and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuphylline is a bronchodilator that is a combination of theophylline and ethylenediamine in a 2:1 ratio. The ethylenediamine component serves to increase the solubility of theophylline in water. The pharmacologically active component of this compound is theophylline. This technical guide provides a comprehensive overview of the pharmacological profile of theophylline and its primary metabolites, focusing on its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Pharmacodynamics

Theophylline exerts its therapeutic effects through several distinct mechanisms of action, primarily as a non-selective phosphodiesterase inhibitor, an adenosine receptor antagonist, and an activator of histone deacetylases.

Phosphodiesterase (PDE) Inhibition

Theophylline non-selectively inhibits various PDE isoenzymes, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This increase in cyclic nucleotides results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[2] While theophylline is a non-selective inhibitor, its effects are most pronounced on PDE3 and PDE4 at therapeutic concentrations.[3]

Signaling Pathway: Phosphodiesterase Inhibition

Caption: Theophylline inhibits PDE, increasing cAMP levels and leading to bronchodilation.

Adenosine Receptor Antagonism

Theophylline acts as a non-selective antagonist at adenosine A1, A2, and A3 receptors.[1] By blocking these receptors, theophylline inhibits the bronchoconstrictor effects of adenosine. This antagonism is also thought to contribute to some of the side effects of theophylline, such as cardiac arrhythmias and seizures, particularly at higher concentrations.[4]

Signaling Pathway: Adenosine Receptor Antagonism

Caption: Theophylline blocks adenosine receptors, preventing bronchoconstriction.

Histone Deacetylase (HDAC) Activation

At lower, anti-inflammatory concentrations, theophylline activates histone deacetylase-2 (HDAC2). This is a distinct mechanism from PDE inhibition and adenosine receptor antagonism. Activation of HDAC2 leads to the suppression of inflammatory gene expression, contributing to the anti-inflammatory effects of theophylline observed in chronic respiratory diseases like asthma and COPD. This action is believed to be mediated through the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ).

Signaling Pathway: Histone Deacetylase Activation

Caption: Theophylline activates HDAC2 by inhibiting PI3K-δ, suppressing inflammation.

Pharmacokinetics

The pharmacokinetic profile of theophylline is characterized by good oral absorption, distribution throughout the body, hepatic metabolism, and renal excretion of its metabolites. It is important to note that there is significant inter-individual variability in theophylline clearance.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~100% | |

| Protein Binding | ~40% (primarily to albumin) | |

| Volume of Distribution (Vd) | ~0.45 L/kg | |

| Metabolism | Hepatic (CYP1A2, CYP2E1, CYP3A4) | |

| Elimination Half-life | 8-9 hours (adult non-smokers) | |

| Clearance | ~0.04 L/kg/hr (adult non-smokers) | |

| Excretion | >90% as metabolites in urine |

Metabolism and Metabolites

Theophylline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolites are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. A small percentage is also N-methylated to caffeine.

| Metabolite | Percentage of Excreted Dose | Pharmacological Activity |

| 1,3-Dimethyluric acid | 35-40% | Inactive |

| 1-Methyluric acid | 20-25% | Inactive |

| 3-Methylxanthine | 15-20% | Active (less potent than theophylline) |

| Caffeine | ~6% | Active |

Quantitative Pharmacodynamic Data

| Parameter | Receptor/Enzyme | Value | Reference |

| Ki (μM) | Adenosine A1 Receptor | 10-14 | |

| Ki (μM) | Adenosine A2A Receptor | 14-30 | |

| Ki (μM) | Adenosine A2B Receptor | Weak/Inactive | |

| Ki (μM) | Adenosine A3 Receptor | Weak/Inactive | |

| IC50 (μM) | PI3K-δ (oxidant-activated) | 2.1 ± 0.12 |

Experimental Protocols

Determination of Theophylline Plasma Concentration

A common method for quantifying theophylline in plasma involves High-Performance Liquid Chromatography (HPLC).

Experimental Workflow: Theophylline Plasma Concentration Measurement

Caption: Workflow for measuring theophylline concentration in plasma using HPLC.

Protocol:

-

Sample Preparation: Collect blood samples in heparinized tubes and centrifuge to obtain plasma.

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

-

Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol) to isolate theophylline.

-

Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the appropriate wavelength for theophylline detection (typically around 270-280 nm).

-

Quantification: Determine the concentration of theophylline in the sample by comparing its peak area to a standard curve generated with known concentrations of theophylline.

Radioligand Binding Assay for Adenosine Receptor Affinity

This assay is used to determine the binding affinity (Ki) of theophylline for different adenosine receptor subtypes.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of theophylline to adenosine receptors.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a source rich in the target adenosine receptor subtype.

-

Incubation: Incubate the cell membranes with a specific radiolabeled ligand for the receptor subtype and varying concentrations of unlabeled theophylline.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of theophylline. The concentration of theophylline that inhibits 50% of the specific binding is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound, through its active component theophylline, possesses a multifaceted pharmacological profile. Its primary mechanisms of action—phosphodiesterase inhibition, adenosine receptor antagonism, and histone deacetylase activation—contribute to its bronchodilatory and anti-inflammatory effects. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for its safe and effective use in the management of respiratory diseases. The experimental protocols outlined in this guide provide a foundation for further research and development in this area.

References

- 1. Theophylline - Wikipedia [en.wikipedia.org]

- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline for COPD - PMC [pmc.ncbi.nlm.nih.gov]

Ambuphylline: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambuphylline, also known as bufylline, is a bronchodilator medication that is a combination of theophylline and 2-amino-2-methyl-1-propanol (aminoisobutanol).[1] Its primary therapeutic application is in the management of respiratory conditions characterized by airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Identification

This compound is a salt formed from the acidic theophylline and the basic aminoisobutanol.

-

IUPAC Name: 1,3-dimethyl-7H-purine-2,6-dione; 2-amino-2-methylpropan-1-ol[1]

-

Chemical Formula: C₁₁H₁₉N₅O₃[1]

-

CAS Number: 5634-34-4[1]

-

Synonyms: Bufylline, Theophylline aminoisobutanol[1]

The molecular structure of this compound consists of two distinct components:

-

Theophylline: A methylxanthine derivative, structurally identified as 1,3-dimethylxanthine. It is the primary active moiety responsible for the bronchodilatory and anti-inflammatory effects.

-

Aminoisobutanol (2-Amino-2-methyl-1-propanol): An alkanolamine that acts as a solubilizing agent, enhancing the aqueous solubility of theophylline.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its constituent components is presented below. Due to the limited availability of specific experimental data for this compound, properties of theophylline and aminoisobutanol are also provided as a reference.

| Property | This compound | Theophylline | Aminoisobutanol |

| Molecular Weight | 269.30 g/mol | 180.16 g/mol | 89.14 g/mol |

| Melting Point | 254 to 256 °C | 270 to 274 °C | 30 to 31 °C |

| Boiling Point | Not available | Not available | 165.5 °C |

| Solubility in Water | Freely soluble | Sparingly soluble | Miscible |

| pKa | Not available | 8.6 | 9.7 |

| logP | Not available | -0.02 | -0.8 |

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Determination of Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound like this compound.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container (e.g., a glass flask).

-

Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are primarily attributed to its theophylline component. Theophylline exerts its effects through several key molecular mechanisms, which are depicted in the following signaling pathway diagrams.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.

Caption: Theophylline-mediated inhibition of phosphodiesterase (PDE).

Adenosine Receptor Antagonism

Theophylline acts as a non-selective antagonist of adenosine receptors (A1 and A2). Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, theophylline prevents adenosine-mediated bronchoconstriction.

References

Preclinical Profile of Ambuphylline's Active Moiety, Theophylline, in COPD Models: A Technical Guide

Disclaimer: This document summarizes the preclinical research on theophylline and its salt, aminophylline, as a proxy for Ambuphylline. This compound is a combination of theophylline and aminoisobutanol, with theophylline being the pharmacologically active component for its respiratory effects. To date, no specific preclinical studies on this compound in Chronic Obstructive Pulmonary Disease (COPD) models have been identified in publicly available literature. Therefore, this guide focuses on the extensive preclinical data available for theophylline to infer the potential efficacy and mechanisms of this compound in COPD.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Preclinical research plays a crucial role in the development of novel therapeutics by elucidating disease mechanisms and evaluating the efficacy of potential drug candidates in relevant animal models. Theophylline, a methylxanthine derivative, has been used for decades in the treatment of COPD. Its proposed mechanisms of action include bronchodilation through inhibition of phosphodiesterases (PDEs) and anti-inflammatory effects, partly through the activation of histone deacetylase-2 (HDAC2).[1][2] This technical guide provides an in-depth overview of the preclinical findings for theophylline in various COPD models, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

I. Data Presentation: Efficacy of Theophylline in Preclinical COPD Models

The following tables summarize the quantitative data from key preclinical and in vitro studies on the effects of theophylline on inflammation and airway remodeling, hallmarks of COPD.

Table 1: Effect of Theophylline on Inflammatory Cells in COPD Models

| Animal Model/Cell Type | Inducing Agent | Theophylline Dose/Concentration | Outcome Measure | Result | Reference |

| Guinea Pigs | Lipopolysaccharide (LPS) | Not specified | Influx of inflammatory cells into Bronchoalveolar Lavage Fluid (BALF) | Theophylline treatment improved the influx of inflammatory cells. | |

| Human Lung Fibroblasts (from COPD patients) | In vitro | 5 µg/mL | IL-6 protein levels | Decreased from 993.0 ± 738.9 pg/mL to 650.1 ± 421.9 pg/mL (P = 0.014) | [3][4] |

| Human Lung Fibroblasts (from COPD patients) | In vitro | 5 µg/mL | IL-8 protein levels | Decreased from 703.1 ± 278.0 pg/mL to 492.0 ± 214.9 pg/mL (P = 0.001) | |

| Human Monocytes | Lipopolysaccharide (LPS) | 30 µM | TNF-α release | Statistically significant inhibition | |

| Human Monocytes | Lipopolysaccharide (LPS) | 100 µM | TNF-α release | Complete abolishment | |

| Human Monocytes | Lipopolysaccharide (LPS) | 30 µM | IL-6 release | Statistically significant inhibition | |

| Human Monocytes | Lipopolysaccharide (LPS) | 100 µM | IL-6 release | Complete abolishment | |

| Alveolar Macrophages (from COPD patients) | In vitro | 10⁻⁶ M and 10⁻⁵ M | Histone Deacetylase (HDAC) activity | Approximately six-fold increase (from 2,788 ± 339 AFU/10 µg to 16,015 ± 509 AFU/10 µg, P < 0.001) |

Table 2: Effect of Theophylline on Airway Remodeling in COPD Models

| Animal Model | Inducing Agent | Theophylline Dose | Outcome Measure | Result | Reference |

| Guinea Pigs | Lipopolysaccharide (LPS) | Not specified | Goblet cell hyperplasia | Theophylline treatment improved goblet cell hyperplasia. | |

| Guinea Pigs | Lipopolysaccharide (LPS) | Not specified | Lung hydroxyproline content | Theophylline treatment improved increased lung hydroxyproline content. |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.

A. Lipopolysaccharide (LPS)-Induced Chronic Inflammatory Lung Injury in Guinea Pigs

This model is utilized to mimic the chronic inflammation and structural changes observed in COPD.

Protocol:

-

Animal Model: Male Hartley Guinea pigs, weighing approximately 300 g.

-

Induction of Lung Injury:

-

Animals are exposed to a nebulized solution of LPS (30 µg/mL) for 1 hour.

-

This exposure is repeated 15 times at 48-hour intervals to establish a chronic inflammatory state.

-

-

Drug Administration:

-

Theophylline is administered daily throughout the study period, with the final dose given 30 minutes before the last LPS exposure. The specific dosage was not detailed in the reference.

-

-

Outcome Measures (assessed 24 or 48 hours after the final LPS exposure):

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid (BALF) to analyze the infiltration of inflammatory leukocytes.

-

Histological Analysis: Lung tissues are collected, fixed, and sectioned for microscopic examination of inflammatory cell accumulation, alveolar enlargement, alveolar wall swelling, and goblet cell hyperplasia.

-

Airway Hyperreactivity Measurement: Assessed to determine changes in airway responsiveness.

-

Hydroxyproline Assay: Measurement of lung hydroxyproline content as an indicator of collagen deposition and fibrosis.

-

B. In Vitro Theophylline Treatment of Human Lung Fibroblasts from COPD Patients

This in vitro model allows for the direct assessment of theophylline's effects on key structural cells involved in airway remodeling and inflammation in COPD.

Protocol:

-

Cell Culture:

-

Primary human lung fibroblasts are isolated from peripheral lung tissue of patients with COPD.

-

Cells are cultured under standard laboratory conditions.

-

-

Theophylline Treatment:

-

Cultured fibroblasts are treated with theophylline at a concentration of 5 µg/mL.

-

-

LPS Stimulation (optional):

-

To mimic an inflammatory challenge, cells can be co-treated with LPS (1 µg/mL).

-

-

Outcome Measures:

-

Cytokine Measurement: Supernatants from the cell cultures are collected, and the protein levels of pro-inflammatory cytokines such as IL-6 and IL-8 are quantified using methods like ELISA.

-

Gene Expression Analysis: RNA can be extracted from the cells to measure the mRNA expression of inflammatory genes via real-time polymerase chain reaction (RT-PCR).

-

III. Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to the preclinical evaluation of theophylline in COPD models.

A. Signaling Pathway of Theophylline's Anti-inflammatory Action

Caption: Theophylline's dual anti-inflammatory mechanism in COPD.

B. Experimental Workflow for Preclinical Evaluation in a Rodent COPD Model

Caption: Workflow for evaluating theophylline in a preclinical COPD model.

Conclusion

The preclinical data for theophylline, the active component of this compound, demonstrate its potential to mitigate key features of COPD in various experimental models. The consistent findings of its anti-inflammatory effects, particularly the reduction of inflammatory cell infiltration and pro-inflammatory cytokine production, provide a strong rationale for its therapeutic utility. The mechanism involving the restoration of HDAC activity is a significant finding that suggests a potential to reverse corticosteroid resistance, a major clinical challenge in COPD management. While direct preclinical studies on this compound are lacking, the extensive research on theophylline provides a solid foundation for understanding its potential role in the treatment of COPD. Further investigation into the specific pharmacokinetic and pharmacodynamic profile of this compound in preclinical COPD models is warranted to confirm these extrapolated findings.

References

- 1. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low dose theophylline showed an inhibitory effect on the production of IL-6 and IL-8 in primary lung fibroblast from patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Ambuphylline: A Technical Guide to Phosphodiesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Ambuphylline, a compound of theophylline and ethylenediamine, exerts its primary therapeutic effects through the inhibition of phosphodiesterase (PDE) enzymes. Theophylline, the active component, is a non-selective PDE inhibitor, leading to a cascade of intracellular signaling events with significant physiological consequences, most notably bronchodilation. This technical guide provides an in-depth exploration of this compound's core mechanism of action, focusing on its impact on phosphodiesterase inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action: Non-Selective Phosphodiesterase Inhibition

Theophylline, the active moiety of this compound, functions as a competitive, non-selective inhibitor of phosphodiesterase enzymes.[1] PDEs are a superfamily of enzymes responsible for the hydrolysis and inactivation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, theophylline increases the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream signaling pathways.[1][2]

The primary bronchodilatory effect of this compound is mediated through the inhibition of PDE isoenzymes, particularly PDE3 and PDE4, in airway smooth muscle cells.[3] Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscle.

Quantitative Data: Inhibitory Activity of Theophylline

While specific quantitative data for this compound's inhibition of a wide range of PDE isoenzymes is limited in publicly available literature, the inhibitory concentration (IC50) of the closely related compound, aminophylline (a 2:1 complex of theophylline and ethylenediamine), provides a valuable reference point for its non-selective PDE inhibitory activity.

| Compound | Target | IC50 Value | Notes |

| Aminophylline | Non-selective PDE | 0.12 mM | This value represents the overall inhibitory effect on a mixture of PDE isoenzymes and does not delineate selectivity. |

It is important to note that theophylline exhibits a degree of selectivity, with a more pronounced inhibitory effect on certain PDE families. The bronchodilatory and anti-inflammatory effects are largely attributed to the inhibition of PDE3 and PDE4.

Signaling Pathways

The inhibition of phosphodiesterases by theophylline has a profound impact on the cAMP and cGMP signaling pathways.

cAMP Signaling Pathway

The elevation of intracellular cAMP levels due to PDE inhibition activates PKA, leading to a cascade of phosphorylation events that ultimately result in bronchodilation and other physiological responses.

cGMP Signaling Pathway

Similarly, inhibition of cGMP-specific or dual-substrate PDEs by theophylline can lead to an accumulation of cGMP, activating Protein Kinase G (PKG) and contributing to smooth muscle relaxation and other cellular effects.

Experimental Protocols

Determining the inhibitory activity of a compound like this compound on specific phosphodiesterase isoenzymes is crucial for understanding its pharmacological profile. Below is a detailed, generalized protocol for an in vitro phosphodiesterase inhibition assay.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoenzyme.

4.1.1. Materials and Reagents

-

Purified recombinant human PDE isoenzymes (e.g., PDE1-11)

-

This compound or Theophylline (test inhibitor)

-

Known selective PDE inhibitors (positive controls)

-

DMSO (vehicle)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Substrate: ³H-cAMP or ³H-cGMP

-

Stop Solution (e.g., 0.2 M HCl)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Compound Preparation: Prepare a stock solution of this compound (or theophylline) in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Diluted this compound solution or vehicle (DMSO) for control wells.

-

Purified PDE isoenzyme solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP) to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Data Analysis:

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of PDE activity inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound's therapeutic efficacy is fundamentally linked to its non-selective inhibition of phosphodiesterase enzymes by its active component, theophylline. This inhibition leads to the accumulation of cyclic nucleotides, cAMP and cGMP, which in turn modulate various downstream signaling pathways, resulting in clinically significant effects such as bronchodilation. While quantitative data on its isoenzyme selectivity is an area requiring further investigation, the established mechanism of action provides a solid foundation for its clinical application and for future research into more selective methylxanthine derivatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the intricate pharmacology of this compound and other PDE inhibitors.

References

Synthesis and Characterization of Novel Ambuphylline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel ambuphylline derivatives. This compound, a combination of theophylline and ethylenediamine, serves as a crucial scaffold in medicinal chemistry due to its well-established bronchodilatory and anti-inflammatory properties. The development of novel derivatives aims to enhance therapeutic efficacy, selectivity, and reduce side effects. This document details experimental protocols, presents key quantitative data, and visualizes synthetic and signaling pathways.

Synthetic Strategies and Experimental Protocols

The synthesis of novel this compound derivatives primarily involves modifications at the N7 and C8 positions of the theophylline core. The following protocols are generalized procedures based on established methodologies.

General Protocol for N7-alkylation of Theophylline

This procedure describes the addition of various alkyl groups to the N7 position of the theophylline ring, a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

Materials:

-

Theophylline

-

Appropriate alkyl halide (e.g., ethyl bromide, benzyl chloride)

-

Base (e.g., potassium carbonate, sodium hydroxide)

-

Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)

-

Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (optional)

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate for extraction

-

Magnesium sulfate (MgSO₄) for drying

Procedure:

-

Dissolve theophylline in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir for 15-30 minutes at room temperature.

-

If using a phase transfer catalyst, add it to the mixture.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute HCl solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.[1]

General Protocol for Synthesis of 8-Thio-substituted Theophylline Derivatives

Substitution at the C8 position, often with sulfur-containing moieties, has been explored to introduce novel biological activities.

Materials:

-

8-Bromotheophylline

-

Thiol-containing reactant (e.g., thioacetic acid, substituted thiols)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., water-ethanol mixture)

Procedure:

-

Prepare a solution of the base in the aqueous-ethanolic solvent system in a reaction vessel equipped with a reflux condenser.

-

Add the thiol-containing reactant to the basic solution.

-

Add 8-bromotheophylline to the reaction mixture.

-

Heat the mixture under reflux for several hours (typically 4-6 hours), with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

The product may precipitate upon cooling or require solvent removal under reduced pressure.

-

Filter the precipitate and wash with water.

-

Purify the product by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of this compound (Aminophylline) from Theophylline

This compound is a 2:1 complex of theophylline and ethylenediamine.

Materials:

-

Theophylline

-

Ethylenediamine

-

Organic solvent (e.g., ethyl acetate, acetonitrile)

Procedure:

-

Suspend theophylline in the chosen organic solvent in a flask.

-

Heat the suspension with stirring.

-

Add ethylenediamine dropwise to the heated suspension.

-

Continue heating under reflux for 2-3 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Maintain the low temperature for 2-3 hours to ensure complete crystallization.

-

Filter the resulting solid product.

-

Wash the filter cake with a small amount of cold solvent.

-

Dry the product under vacuum to yield aminophylline (this compound).[3]

Characterization Data of Novel Derivatives

The synthesized derivatives are typically characterized by various spectroscopic and analytical techniques to confirm their structure and purity. The following tables summarize representative data for different classes of derivatives.

| Compound Class | R Group | Yield (%) | M.p. (°C) | Analytical Data | Reference |

| N7-Substituted Theophyllines | |||||

| 7-(2-hydroxyethyl)theophylline | -CH₂CH₂OH | 87 | 232-234 | ¹H NMR, ¹³C NMR, MS | [1] |

| 7-benzyltheophylline | -CH₂Ph | - | - | ¹H NMR, ¹³C NMR, IR | [2] |

| C8-Substituted Theophyllines | |||||

| 7-benzyltheophylline-8-thioacetic acid | -SCH₂COOH (at C8, N7-benzyl) | - | - | ¹H NMR, ¹³C NMR, IR | |

| Methyl 7-benzyltheophylline-8-thioacetate | -SCH₂COOCH₃ (at C8, N7-benzyl) | 95 | 159-161 | ¹H NMR, ¹³C NMR, IR | |

| 8-Anilide Theophylline Derivatives | |||||

| 2-[(1,3-dimethylxanthin-8-yl)thio]-N-phenylpropionamide | -S-CH(CH₃)-CONHPh | 73-90 | - | IR, ¹H-NMR, MS |

Pharmacological Activity

The primary pharmacological targets of this compound and its derivatives are adenosine receptors and phosphodiesterase (PDE) enzymes. Novel derivatives are evaluated for their potency and selectivity against these targets.

| Compound | Target | Activity | IC₅₀ / Kᵢ | Reference |

| Theophylline | Adenosine Receptors (A₁, A₂, A₃) | Antagonist | ~10 µM (Kᵢ) | |

| Theophylline | Phosphodiesterase (non-selective) | Inhibitor | 665 µM (IC₅₀) | |

| 8-Phenyltheophylline | Presynaptic Adenosine Receptors | Antagonist | ~3x more potent than theophylline | |

| Theophylline Derivative d17 | A549 (NSCLC cell line) | Anti-proliferative | 6.76 ± 0.25 µM (IC₅₀) | |

| Theophylline Derivative d17 | H460 (NSCLC cell line) | Anti-proliferative | 5.929 ± 0.97 µM (IC₅₀) |

Visualizing Synthesis and Mechanism of Action

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of novel this compound derivatives.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Signaling Pathways

This compound (Theophylline) exerts its anti-inflammatory effects through multiple signaling pathways. A key mechanism is the activation of histone deacetylases (HDACs), which leads to the suppression of inflammatory gene expression.

Caption: Theophylline's anti-inflammatory mechanism via HDAC activation.

Another significant mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.

Caption: Mechanism of bronchodilation through PDE inhibition by theophylline.

Conclusion

The synthesis of novel this compound derivatives continues to be a promising avenue for the development of improved therapeutics for respiratory and inflammatory diseases. The methodologies and data presented in this guide offer a foundational resource for researchers in this field. Future work will likely focus on developing derivatives with greater selectivity for specific PDE isoenzymes or adenosine receptor subtypes to maximize therapeutic benefit while minimizing adverse effects.

References

Exploring the Off-Target Effects of Ambuphylline in Cellular Assays: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ambuphylline is a bronchodilator formulated as a combination of theophylline and aminoisobutanol; the theophylline component is the primary pharmacologically active agent.[1][2] Theophylline, a member of the methylxanthine class, is primarily used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][4] Its therapeutic effects are mainly attributed to the relaxation of bronchial smooth muscle.[5]

The primary mechanisms of action for theophylline are understood to be non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. However, like many small molecules, theophylline's effects are not entirely specific. Off-target interactions, where a drug binds to unintended molecular targets, are a common phenomenon that can lead to unexpected side effects or even reveal new therapeutic possibilities. Identifying these off-target effects early in the drug development process is critical for building a comprehensive safety and efficacy profile.

This technical guide provides an in-depth exploration of the known and potential off-target effects of this compound (theophylline) and details the key cellular assays used to identify and characterize these interactions.

Known and Predicted Off-Target Mechanisms of this compound (Theophylline)

Theophylline's therapeutic and adverse effects arise from its interaction with multiple cellular targets. While PDE inhibition and adenosine receptor antagonism are considered "on-target," the lack of selectivity within these target families and interactions with entirely different protein classes can be defined as off-target effects.

Primary Signaling Pathways (On-Target Effects):

-

Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to increased intracellular levels of cAMP, which activates Protein Kinase A (PKA) and results in the relaxation of smooth muscle in the airways.

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of A1 and A2 adenosine receptors. By blocking these receptors, it prevents adenosine-induced bronchoconstriction. However, this antagonism is also linked to adverse effects like cardiac arrhythmias and central nervous system stimulation.

Potential Off-Target Pathways:

-

Histone Deacetylase (HDAC) Activation: Some studies suggest that theophylline can increase the activity of histone deacetylases, which may contribute to its anti-inflammatory effects.

-

Kinase Modulation: The structural similarity of theophylline's core to the ATP-binding pocket of some kinases makes these enzymes potential off-target interactors.

-

Ion Channel Interaction: Methylxanthines can influence calcium uptake in diaphragmatic muscles through adenosine-mediated channels, suggesting a potential for broader interactions with other ion channels.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Ambuphylline from a Complex Mixture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ambuphylline is a bronchodilator medication that is a combination of theophylline and 2-amino-2-methylpropan-1-ol.[1] It is utilized for the treatment of reversible airway obstruction associated with asthma and other chronic lung diseases.[2] The isolation and purification of this compound from complex mixtures, such as pharmaceutical formulations, biological matrices, or reaction side-products, is critical for ensuring its potency, safety, and quality. High-purity this compound is essential for analytical standard preparation, formulation development, and further pharmacological studies.

This document provides a detailed protocol for the isolation of this compound using a multi-step approach that includes sample preparation, liquid-liquid extraction, preparative high-performance liquid chromatography (HPLC), and crystallization. Additionally, it outlines methods for purity assessment and provides insight into the compound's mechanism of action.

Overview of the Isolation Workflow

The general strategy for isolating this compound involves a systematic workflow designed to remove impurities and concentrate the target compound. The process begins with sample solubilization, followed by a preliminary purification step using liquid-liquid extraction. The core of the purification is achieved through preparative HPLC, which separates this compound based on its physicochemical properties. The final steps involve recovering the pure compound from the solvent and verifying its purity.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The initial preparation depends on the nature of the complex mixture.

-

For Solid Matrices (e.g., Pharmaceutical Tablets):

-

Accurately weigh the solid material containing this compound.

-

Crush the material into a fine powder using a mortar and pestle.

-

Transfer the powder to a suitable flask.

-

Add a solvent in which this compound is freely soluble, such as deionized water.[1] Theophylline, its active component, is also soluble in polar solvents like ethanol and methanol.[3]

-

Stir the mixture vigorously for 30 minutes to ensure complete dissolution of the target compound.

-

Filter the solution using a 0.45 µm filter to remove any insoluble excipients or impurities.

-

-

For Liquid Matrices (e.g., Biological Fluids, Reaction Mixtures):

-

For biological samples like plasma or saliva, perform a protein precipitation step. Add a cold organic solvent like acetonitrile or methanol in a 3:1 ratio (solvent:sample), vortex, and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the solubilized this compound.

-

For aqueous reaction mixtures, the solution may be used directly for the next step after filtration through a 0.45 µm filter.

-

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for purifying pharmaceutical ingredients from complex mixtures.[4] This protocol is adapted from analytical methods developed for theophylline and related compounds.

-

System Preparation:

-

Equilibrate the preparative HPLC system, including the column, with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

-

Chromatographic Conditions:

-

Inject the prepared sample extract onto the column. The injection volume will depend on the column size and sample concentration.

-

Run the separation using the parameters outlined in Table 1.

-

-

Fraction Collection:

-

Monitor the column effluent using the UV detector at the specified wavelength.

-

Collect the fraction corresponding to the this compound peak based on the retention time determined from analytical runs.

-

Multiple injections may be necessary to process the entire batch, pooling the pure fractions.

-

Protocol 3: Post-Chromatography Processing and Crystallization

-

Solvent Removal:

-

Combine the collected pure fractions.

-

Remove the bulk of the mobile phase solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.

-

-

Crystallization:

-

Concentrate the solution until it becomes saturated.

-

Employ an anti-solvent crystallization method. Slowly add a solvent in which this compound is poorly soluble (e.g., a non-polar organic solvent like hexane or a less polar solvent like isopropanol) while stirring until precipitation is observed. The choice of anti-solvent should be determined empirically.

-

Alternatively, allow the concentrated aqueous solution to cool slowly at 4°C to promote crystal formation.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold anti-solvent to remove residual impurities.

-

Dry the purified this compound crystals under vacuum at room temperature.

-

Protocol 4: Purity Assessment

The purity of the isolated this compound should be rigorously assessed.

-

Analytical HPLC:

-

Prepare a solution of the isolated this compound in the mobile phase at a known concentration.

-

Analyze the sample using an analytical HPLC method (see Table 1 for typical parameters).

-

Purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The target purity should typically be >99%.

-

-

Quantitative NMR (qNMR):

-

For absolute purity determination, qNMR is a powerful and orthogonal technique.

-

Dissolve a precisely weighed amount of the isolated this compound and a certified internal standard in a deuterated solvent (e.g., DMSO-d6).

-

Acquire a ¹H NMR spectrum and calculate the purity by comparing the integral of a characteristic this compound proton signal to the integral of a signal from the internal standard.

-

Data Presentation

Quantitative data from relevant analytical methods are crucial for protocol development and validation.

Table 1: HPLC Method Parameters for this compound/Theophylline Analysis

| Parameter | Preparative Scale | Analytical Scale |

|---|---|---|

| Column | C18 (e.g., 250 x 21.2 mm, 10 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) | Acetonitrile:50 mM KH₂PO₄ (pH 4.0) |

| Elution Mode | Isocratic or Gradient | Gradient or Isocratic |

| Flow Rate | 10-20 mL/min | 0.8-1.0 mL/min |

| Column Temp. | 30°C | 30°C |

| Detection | UV at 264 nm or 270 nm | UV at 264 nm or 270 nm |

| Injection Vol. | 1-5 mL | 10-20 µL |

Table 2: Performance Characteristics of a Validated HPLC Method for Aminophylline Data can be considered indicative for this compound due to structural similarity.

| Parameter | Observed Value | Reference |

|---|---|---|

| Linearity Range | 125 - 750 µg/mL | |

| Recovery | 98.4% - 102.2% | |

| Intra-day RSD | 0.4% - 0.5% |

| Inter-day RSD | 0.4% - 0.6% | |

Table 3: Solubility of Theophylline in Various Solvents This data is for theophylline, the active component of this compound, and is useful for designing extraction and crystallization steps.

| Solvent | Solubility (mole fraction) | Reference |

|---|---|---|

| DMSO | 70.96 x 10⁻⁴ | |

| DMF | 59.21 x 10⁻⁴ | |

| 1,4-Dioxane | 31.67 x 10⁻⁴ | |

| Methanol | 13.64 x 10⁻⁴ | |

| Ethanol | 15.19 mg/mL |

| Water | 5.5 mg/mL | |

Mechanism of Action

The pharmacological effects of this compound are derived from its theophylline component. Theophylline exerts its effects through several mechanisms, primarily leading to bronchodilation and anti-inflammatory activity.

-

Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE isoenzymes, which breaks down cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells lead to relaxation and bronchodilation.

-

Adenosine Receptor Antagonism: It blocks adenosine receptors, which prevents adenosine-induced bronchoconstriction.

-

Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs. This enhances the anti-inflammatory effects of corticosteroids and helps suppress the expression of inflammatory genes by modulating pathways like NF-κB.

References

Application Notes: Cell-Based Assays for Ambuphylline Efficacy

Introduction

Ambuphylline, a derivative of theophylline, is primarily investigated for its bronchodilator and anti-inflammatory properties, making it a candidate for treating respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action is largely attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This elevation in cAMP in airway smooth muscle cells results in relaxation and bronchodilation. Additionally, this compound exhibits anti-inflammatory effects by modulating the production of various cytokines.[4][5]

These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the efficacy of this compound. The assays cover its primary mechanism of action (PDE inhibition and cAMP production), its anti-inflammatory effects (cytokine release), and essential cytotoxicity assessment.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on phosphodiesterase activity. This assay quantifies the IC50 value, representing the concentration of this compound required to inhibit 50% of PDE activity. A lower IC50 value indicates higher potency.

Experimental Protocol

-

Cell Selection: Use a cell line with high PDE expression, such as human airway smooth muscle cells (HASM) or U937 human monocytic cells.

-

Cell Lysate Preparation:

-

Culture cells to 80-90% confluency.

-

Harvest cells and wash with cold Phosphate-Buffered Saline (PBS).

-

Resuspend the cell pellet in lysis buffer and homogenize.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the PDE enzymes. Determine the total protein concentration of the lysate.

-

-

Assay Procedure (Fluorescence-Based):

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add the cell lysate to each well.

-

Add the this compound dilutions or a vehicle control to the respective wells.

-

Initiate the reaction by adding a fluorescently labeled cAMP or cGMP substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution.

-

Read the fluorescence intensity using a microplate reader. The signal is inversely proportional to PDE activity.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Data Presentation

Table 1: this compound PDE Inhibition

| This compound Conc. (µM) | % PDE Inhibition (Mean ± SD) |

|---|---|

| 0 (Vehicle) | 0 ± 2.5 |

| 10 | 15.2 ± 3.1 |

| 50 | 35.8 ± 4.5 |

| 100 | 48.9 ± 3.9 |

| 200 | 65.4 ± 5.2 |

| 500 | 88.1 ± 2.8 |

| Calculated IC50 | ~115 µM |

Intracellular cAMP Measurement Assay

Objective: To measure the increase in intracellular cAMP levels in response to this compound treatment. This assay directly assesses the primary pharmacological outcome of PDE inhibition in a cellular context.

Signaling Pathway

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ambuphylline in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and reliable method for the quantitative analysis of Ambuphylline in pharmaceutical preparations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a bronchodilator, is a combination of theophylline and aminoisobutanol. Due to the low volatility of theophylline, a derivatization step is essential for successful GC-MS analysis. This protocol outlines the sample preparation, derivatization procedure, and optimized GC-MS parameters for the accurate quantification of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for quality control and research applications in the pharmaceutical industry.

Introduction

This compound is a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily attributed to theophylline, which acts as a bronchodilator by inhibiting phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][4] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity. However, the analysis of polar and non-volatile compounds like theophylline by GC-MS requires a derivatization step to increase their volatility and thermal stability. This application note describes a GC-MS method for the determination of this compound, following its derivatization, providing a detailed protocol for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

This compound pharmaceutical formulation (tablets or injection)

-

Internal Standard (IS) (e.g., 7-(β-hydroxypropyl)theophylline or a stable isotope-labeled theophylline)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Deionized water

-

0.45 µm syringe filters

Equipment

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Vortex mixer

-

Centrifuge

-

Heating block or oven

-

Autosampler vials with inserts

Sample Preparation

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound standard in methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Prepare an internal standard stock solution (1 mg/mL) in methanol. Spike each working standard solution with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation from Pharmaceutical Formulation (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound and transfer it to a volumetric flask.

-

Add a suitable volume of methanol to dissolve the active ingredient.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Bring the solution to volume with methanol and mix thoroughly.

-

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered solution with methanol to fall within the calibration curve range.

-

Spike the final diluted sample solution with the internal standard to a final concentration of 10 µg/mL.

Derivatization Procedure

-

Transfer 100 µL of the standard or sample solution into an autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Theophylline derivative: m/z (target ion), m/z (qualifier ions). IS derivative: m/z (target ion) |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the concentration of the this compound standard solutions.

| Concentration (µg/mL) | Peak Area Ratio (this compound/IS) |

| 1 | 0.052 |

| 5 | 0.258 |

| 10 | 0.515 |

| 20 | 1.032 |

| 50 | 2.580 |

Linearity: The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL with a correlation coefficient (R²) > 0.999.

Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing replicate quality control (QC) samples at three concentration levels (low, medium, and high).

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |

| Low | 2 | 2.8 | 3.5 | 98.5 |

| Medium | 15 | 2.1 | 2.9 | 101.2 |

| High | 40 | 1.8 | 2.5 | 99.8 |

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Developing a Stable Formulation of Ambuphylline for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a stable formulation of Ambuphylline, a combination of theophylline and aminoisobutanol, intended for research purposes. The information presented herein is curated to guide researchers through the critical steps of formulation development, from understanding the physicochemical properties of the active pharmaceutical ingredient (API) to establishing a robust stability-indicating analytical method.

Application Notes

This compound combines the bronchodilator effects of theophylline with aminoisobutanol. While theophylline is a well-characterized methylxanthine, this compound as a specific complex has limited publicly available formulation data. Therefore, the following notes are based on the properties of theophylline and the known functions of aminoisobutanol in pharmaceutical preparations.

1. Physicochemical Properties of Theophylline

Theophylline, the active component of this compound, is a crystalline powder with low aqueous solubility, which presents a challenge in the development of liquid formulations. Its solubility is pH-dependent and increases in alkaline solutions.

2. Role of Aminoisobutanol

2-Amino-2-methyl-1-propanol (aminoisobutanol) is a polar organic solvent and an alkanolamine. In pharmaceutical formulations, it can function as a solubilizing agent, an emulsifier, and a pH modifier to enhance the stability and solubility of acidic drugs like theophylline. It is soluble in water.

3. Formulation Strategy

A stable liquid formulation of this compound can be approached by leveraging the basic nature of aminoisobutanol to increase the solubility of theophylline in an aqueous or co-solvent system. The molar ratio of theophylline to aminoisobutanol will be a critical parameter to optimize for achieving the desired solubility and stability. Key considerations include:

-

Solvent System: A combination of purified water with co-solvents such as propylene glycol or glycerin may be necessary to achieve the target concentration and enhance stability.

-

pH Adjustment: The inherent alkalinity of aminoisobutanol will raise the pH of the formulation, which is beneficial for theophylline solubility. The final pH should be optimized to balance solubility and stability, as extreme pH values can promote degradation.

-

Excipient Compatibility: All excipients must be screened for compatibility with this compound to prevent degradation of the active ingredient.

4. Stability Considerations

Theophylline is susceptible to degradation via hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. The stability of the formulation should be evaluated under various storage conditions as per ICH guidelines.

Data Presentation

Table 1: Solubility of Theophylline in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Water | 5.5[1] |

| Methanol | 0.7 |

| Ethanol | 15.2[1] |

| 0.1 M NaOH | 20.0 |

| Dimethyl Sulfoxide (DMSO) | 11.1 |

| Propylene Glycol | Moderately soluble, maximum at ~75% concentration[2] |

Table 2: Summary of Forced Degradation Conditions for Theophylline

| Stress Condition | Reagent/Condition | Observation |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Degradation observed, potential for imidazole ring opening. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Degradation observed. |

| Oxidation | 3% H₂O₂ | Significant degradation, formation of 1,3-dimethyluric acid. |

| Thermal Degradation | 60-80°C | Generally stable at lower temperatures, decomposition at higher temperatures. |

| Photodegradation | UV/Visible Light | Degradation observed. |

Experimental Protocols

Protocol 1: Solubility Determination of this compound

Objective: To determine the saturation solubility of this compound in various pharmaceutical solvents.

Materials:

-

This compound (Theophylline and Aminoisobutanol)

-

Purified Water

-

Ethanol

-

Propylene Glycol

-

Glycerin

-

Phosphate buffer solutions (pH 5, 7, 9)

-

Shaker water bath

-

Centrifuge

-

HPLC system with UV detector

Methodology:

-

Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate sealed containers.

-

Equilibrate the solutions by shaking in a water bath at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-